(3S)-2-Methyl-1-penten-3-ol
Description
Significance of Chiral Allylic Alcohols as Synthetic Intermediates
Chiral allylic alcohols are highly valued as synthetic intermediates due to the presence of multiple reactive sites—the hydroxyl group, the double bond, and the chiral center. This functionality allows for a diverse range of chemical transformations, often proceeding with a high degree of stereocontrol. These transformations include epoxidation, dihydroxylation, and various coupling reactions, which can be directed by the existing stereocenter to produce new stereogenic centers with high selectivity.
The utility of chiral allylic alcohols is demonstrated in their frequent application as key building blocks in the total synthesis of natural products, pharmaceuticals, and agrochemicals. nih.gov Their ability to be transformed into other functional groups, such as chiral epoxides, amino alcohols, and substituted alkanes, makes them indispensable tools for the construction of intricate molecular architectures. oup.com The demand for enantiomerically pure alcohols, including chiral allylic alcohols, is consistently high in both academic research and industrial-scale chemical production. nih.gov
Scope and Relevance of (3S)-2-Methyl-1-penten-3-ol in Academic Research
This compound is a specific chiral allylic alcohol with the chemical formula C₆H₁₂O. nih.gov As a chiral molecule, it exists as one of two enantiomers, with the "(3S)" designation specifying the stereochemical configuration at the third carbon atom.
| Property | Value |
| IUPAC Name | (3S)-2-methylpent-1-en-3-ol |
| Molecular Formula | C₆H₁₂O |
| Molecular Weight | 100.16 g/mol |
| CAS Number | 98168-21-9 |
Table 1: Chemical and Physical Properties of this compound. Data sourced from PubChem. nih.gov
The academic relevance of this compound lies in its potential as a chiral building block for the synthesis of more complex molecules. While detailed research focusing solely on this specific compound is not extensively documented in publicly available literature, its structural motifs are found in various natural products and are targets in synthetic chemistry. For instance, the structurally related racemic compound, 2-methyl-1-penten-3-ol, is known to be an intermediate in the synthesis of flavor and fragrance compounds, as well as potential pharmaceuticals and pesticides. ontosight.ai
The value of chiral fragments like this compound is highlighted in the synthesis of natural products such as terpenes. For example, the synthesis of (-)-trans-sabinene hydrate, a bicyclic monoterpenoid found in various essential oils, involves intermediates with structural similarities to this compound. nih.govgoogle.com The stereochemistry of the starting materials is crucial for the final stereochemical outcome of the natural product. Therefore, the availability of enantiomerically pure building blocks like this compound is of significant interest to synthetic chemists. The development of stereoselective synthetic routes to such chiral allylic alcohols is an active area of research, often employing methods like asymmetric catalysis to achieve high enantiomeric purity. google.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
98168-21-9 |
|---|---|
Molecular Formula |
C6H12O |
Molecular Weight |
100.16 g/mol |
IUPAC Name |
(3S)-2-methylpent-1-en-3-ol |
InChI |
InChI=1S/C6H12O/c1-4-6(7)5(2)3/h6-7H,2,4H2,1,3H3/t6-/m0/s1 |
InChI Key |
DHNPVHJGKASNBQ-LURJTMIESA-N |
Isomeric SMILES |
CC[C@@H](C(=C)C)O |
Canonical SMILES |
CCC(C(=C)C)O |
Origin of Product |
United States |
Nomenclature and Stereochemical Assignment of 3s 2 Methyl 1 Penten 3 Ol
Enantiomeric Purity and its Determination
Enantiomeric purity is a measure of the extent to which one enantiomer is present in a mixture in a greater amount than the other. It is most commonly expressed as enantiomeric excess (ee) , which is defined as the absolute difference between the mole fractions of the two enantiomers, expressed as a percentage. wikipedia.org
A racemic mixture, which contains equal amounts of both enantiomers, has an enantiomeric excess of 0%. A sample containing only one enantiomer is considered enantiomerically pure and has an ee of 100%. wikipedia.org
The determination of enantiomeric purity is crucial in many fields, particularly in the pharmaceutical industry, as different enantiomers of a chiral drug can have different physiological effects. Several analytical techniques can be employed to determine the enantiomeric excess of a sample.
Chiral Chromatography: This is one of the most widely used and reliable methods for separating and quantifying enantiomers. openochem.org It utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The chiral stationary phase interacts differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. The relative peak areas in the resulting chromatogram can be used to calculate the enantiomeric excess.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In a chiral environment, the NMR spectra of enantiomers can differ. This can be achieved by using chiral shift reagents, which are typically lanthanide complexes. These reagents form diastereomeric complexes with the enantiomers, resulting in different chemical shifts for corresponding protons or carbons in the NMR spectrum. The integration of the distinct signals for each enantiomer allows for the calculation of their ratio and thus the enantiomeric excess.
Chiral Resolution
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. Since enantiomers have identical physical properties such as boiling point and solubility in achiral solvents, their separation requires the introduction of a chiral element.
Kinetic Resolution: This method relies on the different rates of reaction of two enantiomers with a chiral catalyst or reagent. One enantiomer reacts faster than the other, leading to a product enriched in one enantiomer and unreacted starting material enriched in the other.
A common and effective method for the kinetic resolution of alcohols is lipase-catalyzed enantioselective acylation . Lipases are enzymes that can selectively catalyze the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. For instance, lipases from Pseudomonas cepacia have been successfully used for the kinetic resolution of primary 2-methyl-substituted alcohols, which are structurally similar to 2-methyl-1-penten-3-ol. rsc.org In a typical process, the racemic alcohol is reacted with an acyl donor, such as vinyl acetate (B1210297), in the presence of the lipase (B570770). The enzyme will preferentially acylate one enantiomer, leaving the other enantiomer in excess in the unreacted alcohol fraction. The resulting ester and the unreacted alcohol can then be separated by conventional methods like column chromatography. The enantiomeric excess of the resolved alcohol and the ester can be very high, often exceeding 90%. nih.gov
Chemical Resolution via Diastereomers: This classical method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. Diastereomers have different physical properties and can be separated by techniques such as crystallization or chromatography. After separation, the chiral resolving agent is removed to yield the separated enantiomers. For alcohols, this can be achieved by esterification with a chiral carboxylic acid.
Below is an interactive table summarizing the concepts related to enantiomeric purity and chiral resolution:
| Concept | Description | Common Methods of Determination/Application |
| Enantiomeric Purity | A measure of the predominance of one enantiomer in a mixture. | Chiral Chromatography (HPLC, GC), NMR with Chiral Shift Reagents |
| Enantiomeric Excess (ee) | The percentage difference between the amounts of the two enantiomers. | Calculated from the data obtained from chiral analysis methods. |
| Chiral Resolution | The process of separating a racemic mixture into its constituent enantiomers. | Kinetic Resolution (e.g., enzymatic), Chemical Resolution (via diastereomers) |
| Lipase-Catalyzed Kinetic Resolution | An enzymatic method that selectively acylates one enantiomer of a racemic alcohol. | Pseudomonas cepacia lipase is a commonly used enzyme for this purpose. |
Advanced Synthetic Methodologies for 3s 2 Methyl 1 Penten 3 Ol
Enantioselective Synthesis Strategies
The construction of the chiral tertiary carbinol center in (3S)-2-Methyl-1-penten-3-ol with high enantiopurity necessitates the use of asymmetric synthesis techniques. Key strategies include the functionalization of precursors using asymmetric catalysis, stereocontrolled olefination reactions, and the application of chiral auxiliaries.
Asymmetric Catalysis in Precursor Functionalization
Asymmetric catalysis is a powerful tool for establishing stereocenters with high efficiency and enantioselectivity. In the context of synthesizing this compound, this often involves the asymmetric addition of a vinyl group to a prochiral ketone precursor, 2-butanone (B6335102). The success of such reactions hinges on the design and application of chiral catalysts that can effectively discriminate between the enantiotopic faces of the ketone.
Recent advancements have seen the development of novel chiral ligands for transition metal catalysts that facilitate the asymmetric vinylation of ketones. For instance, new electron-rich chiral monodentate phosphine (B1218219) ligands have been shown to be effective in the palladium-catalyzed asymmetric vinylation of ketone enolates, achieving both high yields and enantioselectivities. While specific data for the vinylation of 2-butanone to yield this compound is not extensively detailed in readily available literature, the principles established with other ketones provide a strong foundation for this transformation.
Another promising approach involves the use of in-situ prepared Ti(OiPr)4 complexes of chiral BINOLs to catalyze the asymmetric addition of vinylaluminum reagents to ketones, affording a diverse range of tertiary allylic alcohols with excellent enantioselectivities and high yields. organic-chemistry.org The application of such catalytic systems to 2-butanone is a logical extension for the targeted synthesis of this compound.
The following table summarizes representative chiral ligands and catalyst systems that have shown promise in the asymmetric vinylation of ketones, which could be adapted for the synthesis of the target compound.
| Chiral Ligand/Catalyst System | Ketone Substrate | Vinylating Agent | Yield (%) | Enantiomeric Excess (ee %) |
| Pd₂(dba)₃ / Chiral Monodentate Phosphine | Various α'-blocked α-alkylcycloalkanones | 1-Bromopropene | Good | Moderate to High |
| Ti(OiPr)₄ / (S)-BINOL | Various Aromatic Ketones | Vinylaluminum Reagents | High | Excellent |
| Ru-JOSIPHOS catalyst | Primary Alcohols / 2-Butyne | - | Good | High |
Stereocontrolled Olefination Reactions
Stereocontrolled olefination reactions are fundamental in establishing the vinyl group of this compound. While classic olefination methods like the Wittig or Horner-Wadsworth-Emmons reactions are powerful for creating carbon-carbon double bonds, achieving high stereocontrol in the context of a chiral tertiary alcohol requires more specialized approaches.
One strategy involves the catalytic asymmetric vinylation of ketone enolates. This method directly introduces the vinyl group at the α-position of a ketone, which can then be further manipulated. The development of chiral electron-rich monodentate phosphine ligands for palladium catalysts has been a key advancement in this area, enabling high enantioselectivity in the vinylation of various ketone substrates. acs.orgacs.org
Furthermore, ruthenium-catalyzed hydrogen auto-transfer reactions mediated by internal alkynes can convert primary alcohols into chiral allylic alcohols with excellent levels of absolute stereocontrol. nih.gov This methodology offers a pathway to chiral allylic alcohols from readily available starting materials.
Chiral Auxiliary-Mediated Approaches
The use of chiral auxiliaries is a well-established strategy for inducing stereoselectivity in organic synthesis. nih.gov A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct a subsequent stereoselective transformation. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.
For the synthesis of this compound, a chiral auxiliary could be attached to the 2-butanone precursor to direct the nucleophilic addition of a vinyl organometallic reagent. For example, novel chiral auxiliaries, such as those derived from phenyl benzyl (B1604629) carbinol, have been successfully employed in the stereoselective allylation of aliphatic methyl ketones. nih.gov In a multicomponent domino process catalyzed by trifluoromethanesulfonic acid, the allyl group and the auxiliary are transferred to the ketone, yielding tertiary homoallylic ethers with high diastereoselectivity. Subsequent removal of the auxiliary would furnish the desired chiral tertiary alcohol.
The following table provides examples of chiral auxiliaries that have been utilized in stereoselective additions to ketones.
| Chiral Auxiliary | Substrate | Reagent | Diastereomeric Ratio (d.r.) |
| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | α,β-unsaturated aldehydes | Boron enolate | High |
| Trimethylsilyl ether of phenyl benzyl carbinol | Ethyl methyl ketone | Allyltrimethylsilane | 90:10 |
| Trimethylsilyl ether of phenyl benzyl carbinol | Isopropyl methyl ketone | Allyltrimethylsilane | 94:6 |
Chemo- and Regioselective Preparations
Achieving the desired connectivity and functionality in this compound also requires precise control over chemo- and regioselectivity, particularly in reduction and carbon-carbon bond-forming steps.
Selective Reduction Pathways
The synthesis of this compound may involve the reduction of a carbonyl group in a precursor molecule. To preserve the double bond, a chemoselective reducing agent is required. Furthermore, if the precursor is a prochiral ketone like 2-methyl-1-penten-3-one, an enantioselective reduction is necessary to establish the (S)-stereocenter.
Asymmetric transfer hydrogenation of α,β-unsaturated ketones is a powerful method for the enantioselective reduction of the carbonyl group while leaving the double bond intact. Ruthenium(II) catalysts bearing chiral ligands are commonly employed for this transformation. The regioselectivity between 1,2- (carbonyl) and 1,4- (conjugate) reduction can be influenced by the electronic properties of the substrate and the catalyst system.
Enzymatic reductions offer another highly selective pathway. Biocatalysts, such as alcohol dehydrogenases, can exhibit exquisite chemo-, regio-, and enantioselectivity. The reduction of 2-methyl-1-penten-3-one using a suitable ketoreductase could potentially provide direct access to this compound with high enantiopurity.
Grignard and Organometallic Additions
The most direct retrosynthetic disconnection for 2-Methyl-1-penten-3-ol points to the addition of a vinyl organometallic reagent to 2-butanone. Vinylmagnesium bromide is a common and readily available Grignard reagent for this purpose. However, the uncatalyzed reaction of a Grignard reagent with a prochiral ketone will result in a racemic mixture of the tertiary alcohol.
To achieve enantioselectivity, the Grignard addition must be conducted in the presence of a chiral ligand that can coordinate to the magnesium and control the facial selectivity of the addition to the ketone. While the development of catalytic asymmetric Grignard reactions has been challenging due to the high reactivity of the organomagnesium species, significant progress has been made. For instance, copper(I)-catalyzed enantioselective addition of organomagnesium reagents to ketones has emerged as a viable strategy. researchgate.net
The following table outlines the general transformation and the potential for stereocontrol.
| Ketone | Organometallic Reagent | Product | Stereocontrol |
| 2-Butanone | Vinylmagnesium Bromide | 2-Methyl-1-penten-3-ol | Racemic (without chiral ligand) |
| 2-Butanone | Vinylmagnesium Bromide / Chiral Ligand | This compound | Enantioselective |
| 2-Butanone | Vinylzinc Reagent / Chiral Ligand | This compound | Enantioselective |
| 2-Butanone | Vinylaluminum Reagent / Chiral Catalyst | This compound | Enantioselective |
Deracemization and Kinetic Resolution Techniques
The separation of racemic mixtures into their constituent enantiomers is a critical step in asymmetric synthesis. For chiral allylic alcohols like 2-Methyl-1-penten-3-ol, kinetic resolution and deracemization are powerful techniques to achieve this separation.
Kinetic Resolution
Kinetic resolution is a widely used method that relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent. jocpr.com This results in one enantiomer reacting faster, leaving the other, slower-reacting enantiomer enriched in the reaction mixture. jocpr.com The maximum theoretical yield for the unreacted enantiomer in a classic kinetic resolution is 50%. scispace.com
Enzymatic kinetic resolution (EKR) is a particularly effective approach, often employing lipases due to their broad substrate specificity, high enantioselectivity, and mild reaction conditions. scispace.com Lipases catalyze the enantioselective acylation or deacylation of alcohols. In the context of producing this compound, a lipase (B570770) would selectively acylate the (R)-enantiomer from a racemic mixture of 2-Methyl-1-penten-3-ol, leaving the desired (S)-enantiomer unreacted and thus enriched.
Table 1: Illustrative Lipase-Catalyzed Kinetic Resolution of a Chiral Alcohol
This table is based on general principles and data for analogous resolutions of other chiral alcohols, as specific data for 2-Methyl-1-penten-3-ol was not available in the provided search results.
| Entry | Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) of (S)-alcohol |
| 1 | Candida antarctica Lipase B (CALB) | Vinyl acetate (B1210297) | Hexane | ~50 | >95 |
| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl acetate | Toluene | ~48 | >90 |
| 3 | Porcine Pancreatic Lipase (PPL) | Vinyl propionate | Diisopropyl ether | ~50 | >92 |
Dynamic Kinetic Resolution (DKR)
To overcome the 50% yield limitation of conventional kinetic resolution, dynamic kinetic resolution (DKR) is employed. DKR combines the enzymatic resolution step with an in-situ racemization of the less reactive enantiomer. nih.gov This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single desired enantiomer, approaching a 100% yield. nih.gov
For allylic alcohols, chemoenzymatic DKR is a common strategy. organic-chemistry.org This involves a lipase for the selective acylation and a metal catalyst, often ruthenium-based, to facilitate the racemization of the unreacted alcohol. organic-chemistry.orgnih.gov The combination of a highly enantioselective lipase and an efficient racemization catalyst is crucial for the success of DKR. nih.gov
Table 2: Conceptual Chemoenzymatic Dynamic Kinetic Resolution of an Allylic Alcohol
This table illustrates the concept of DKR for an allylic alcohol, as specific data for 2-Methyl-1-penten-3-ol was not available in the provided search results.
| Entry | Resolution Catalyst | Racemization Catalyst | Acyl Donor | Yield (%) | Enantiomeric Excess (ee %) of (S)-product |
| 1 | Candida antarctica Lipase B | Ruthenium Complex | Isopropenyl acetate | >90 | >99 |
| 2 | Pseudomonas stutzeri Lipase | Shvo's Catalyst | Vinyl acetate | >95 | >98 |
Deracemization
Deracemization is an alternative strategy that converts a racemic mixture into a single enantiomer without the need for a resolution agent that is consumed. One approach involves a chemoenzymatic process where a non-selective oxidation of the racemic alcohol to a ketone is followed by a highly stereoselective reduction to yield the desired enantiomerically pure alcohol. researchgate.net
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles is increasingly important in the synthesis of fine chemicals to minimize environmental impact and enhance sustainability.
The use of biocatalysts, such as lipases in kinetic resolutions, is a cornerstone of green chemistry. mdpi.com Enzymes operate under mild conditions (temperature and pH), are biodegradable, and often exhibit very high selectivity, which reduces the formation of byproducts and simplifies purification processes. mdpi.com The development of robust and recyclable biocatalysts further enhances the green credentials of these synthetic routes.
The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents are often volatile, flammable, and toxic. The use of greener solvents, such as ionic liquids or supercritical fluids, is being explored for enzymatic resolutions. mdpi.com For example, ionic liquids have been shown to be effective media for lipase-catalyzed reactions, sometimes leading to enhanced enzyme stability and activity. mdpi.com
Furthermore, the principles of atom economy and waste reduction are central to green synthesis. Dynamic kinetic resolution is inherently more atom-economical than classical kinetic resolution as it allows for the complete conversion of the starting material to the desired product.
The development of catalytic systems that can be easily separated from the reaction mixture and reused is another key area of focus. Heterogenization of catalysts, for instance by immobilizing a ruthenium complex on a solid support for DKR, facilitates catalyst recycling and reduces metal contamination in the final product. mdpi.com
By integrating these green chemistry principles, the synthesis of this compound can be made more efficient, safer, and more environmentally benign.
Mechanistic Investigations of Transformations Involving 3s 2 Methyl 1 Penten 3 Ol
Reaction Pathways of the Unsaturated Moiety
The electron-rich π-system of the alkene is a primary site for reactivity, particularly for addition reactions. The course of these reactions is heavily influenced by the nature of the attacking species—be it an electrophile, a radical, or a component of a concerted pericyclic system.
Electrophilic addition to the double bond of (3S)-2-Methyl-1-penten-3-ol proceeds via the formation of a carbocation intermediate. The reaction is initiated by the attack of the π-electrons on an electrophile (E+). According to Markovnikov's rule, this addition is highly regioselective, favoring the pathway that produces the more stable carbocation.
The mechanism involves two principal steps:
Protonation/Electrophilic Attack : The electrophile adds to the terminal carbon (C1) of the double bond. This generates a tertiary carbocation at C2, which is stabilized by the inductive effects of the three attached carbon groups. Formation of the alternative secondary carbocation at C1 is energetically unfavorable. openstax.orgmsu.edu
Nucleophilic Attack : A nucleophile (Nu-) then rapidly attacks the electrophilic carbocation at C2 to form the final product. libretexts.org
Because the intermediate carbocation is planar, the nucleophile can attack from either face. However, the presence of the existing stereocenter at C3 can induce some degree of diastereoselectivity, with the incoming nucleophile potentially being directed by the steric bulk of the substituents on the chiral carbon. For instance, in the addition of hydrogen halides (HX), the halogen anion acts as the nucleophile. libretexts.org
| Reagent (E-Nu) | Intermediate Carbocation | Major Product | Mechanism Notes |
|---|---|---|---|
| H-Br | Tertiary carbocation at C2 | (3S)-3-Hydroxy-2-bromo-2-methylpentane | Follows Markovnikov's rule; the reaction is regioselective due to the formation of the more stable carbocation. libretexts.org |
| H2O / H+ (Acid-catalyzed hydration) | Tertiary carbocation at C2 | (3S)-2-Methylpentane-2,3-diol | The nucleophile (water) attacks the tertiary carbocation. lasalle.edu |
In contrast to electrophilic additions, radical-initiated processes can exhibit different regioselectivity. These reactions often occur in the gas phase or under specific photochemical conditions. The atmospheric oxidation initiated by hydroxyl (•OH) radicals is a well-studied example for similar unsaturated volatile organic compounds. copernicus.orgresearchgate.net
The mechanism can proceed via two main pathways:
Radical Addition : The •OH radical adds to the double bond. Addition to the less substituted C1 is sterically favored and leads to a more stable alkyl radical at the C2 position. This radical then reacts further, typically with molecular oxygen in an atmospheric context, to form peroxy radicals.
Hydrogen Abstraction : The •OH radical can abstract a hydrogen atom. The most likely sites for abstraction are the allylic C-H bond or the hydroxyl H-O bond.
Kinetic studies on analogous unsaturated alcohols show that OH radical addition to the double bond is a major reaction pathway. nih.gov The rate constants for these reactions are typically high, indicating significant atmospheric reactivity.
| Compound | Rate Constant (kOH) (cm3 molecule-1 s-1) |
|---|---|
| 2-Methyl-3-buten-2-ol | 6.32 x 10-11nih.govresearchgate.net |
| 3-Methyl-2-buten-1-ol | 14.55 x 10-11nih.govresearchgate.net |
| 3-Methyl-3-buten-1-ol | 10.04 x 10-11nih.govresearchgate.net |
| 1-Penten-3-ol | (Data not available, but expected to be high) |
The reactivity of this compound is expected to be in a similar range, dominated by OH addition to the double bond.
Pericyclic reactions are concerted processes that occur through a cyclic transition state. msu.edu For an allylic alcohol like this compound, the most relevant pericyclic transformation is the Claisen rearrangement, which would require prior conversion of the alcohol to an allyl vinyl ether.
If this compound is reacted with a vinyl ether (e.g., ethyl vinyl ether) under acid catalysis, it forms an intermediate allyl vinyl ether. This intermediate can then undergo a msu.edumsu.edu-sigmatropic rearrangement. The reaction is known for its high degree of stereospecificity. The chair-like transition state is generally favored, and the stereochemistry of the starting material directly dictates the stereochemistry of the product.
The (S) configuration at the C3 stereocenter of the starting alcohol would control the facial selectivity in the formation of the new carbon-carbon bond, leading to the formation of a new chiral center at C5 with a predictable relative stereochemistry. The product of this rearrangement would be a γ,δ-unsaturated aldehyde.
Reactivity of the Hydroxyl Functional Group
The secondary, allylic hydroxyl group is another key site of reactivity, participating in oxidation, esterification, and etherification reactions. Its position adjacent to the double bond enhances its reactivity in certain transformations.
The oxidation of the secondary alcohol in this compound can yield the corresponding α,β-unsaturated ketone, (S)-2-methyl-1-penten-3-one. The choice of oxidizing agent is crucial to avoid side reactions involving the alkene moiety. Reagents that are selective for the oxidation of allylic alcohols, such as manganese dioxide (MnO₂), are often employed. mdpi.com
The mechanism for MnO₂ oxidation is believed to involve the adsorption of the alcohol onto the surface of the MnO₂. This is followed by a radical process that results in the formation of the ketone and manganese(II) oxide, with the reaction proceeding without isomerization or oxidation of the double bond. Other reagents like pyridinium (B92312) chlorochromate (PCC) can also achieve this transformation.
| Oxidizing Agent | Typical Product | Mechanistic Feature |
|---|---|---|
| Manganese Dioxide (MnO₂) | (S)-2-Methyl-1-penten-3-one | Heterogeneous reaction, selective for allylic/benzylic alcohols. mdpi.com |
| Pyridinium Chlorochromate (PCC) | (S)-2-Methyl-1-penten-3-one | Forms a chromate (B82759) ester intermediate, followed by E2 elimination. |
| Dess-Martin Periodinane (DMP) | (S)-2-Methyl-1-penten-3-one | Hypervalent iodine reagent, proceeds via a ligand exchange mechanism. |
The hydroxyl group of this compound can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or alcohols. These reactions are typically acid-catalyzed.
Esterification: The kinetics of acid-catalyzed esterification often follow models where the reaction rate is dependent on the concentrations of the alcohol, the carboxylic acid, and the catalyst. For sterically accessible secondary alcohols, the mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol. The rate is influenced by temperature, catalyst loading, and the molar ratio of reactants. mdpi.com
Etherification: The formation of ethers can be achieved under various conditions. For instance, acid-catalyzed etherification with another alcohol involves the formation of a carbocation, which can be problematic for an allylic alcohol due to potential rearrangements. Alternatively, the Williamson ether synthesis, involving the formation of an alkoxide followed by reaction with an alkyl halide, provides a more controlled pathway.
Kinetic models such as the Langmuir-Hinshelwood-Hougen-Watson (LHHW) or Eley-Rideal (ER) models are often used to describe these reactions over solid acid catalysts. mdpi.com The LHHW model, for example, assumes that both reactants adsorb onto the catalyst surface before reacting. mdpi.com The activation energy (Ea) is a key parameter derived from these kinetic studies.
| Kinetic Model | Key Assumptions | Typical Apparent Activation Energy (Ea) |
|---|---|---|
| Pseudo-Homogeneous (PH) | Reaction occurs in the bulk liquid phase, catalyzed by protons. | 50 - 70 kJ/mol mdpi.com |
| Langmuir-Hinshelwood (LHHW) | Reactants adsorb on catalyst surface before the surface reaction occurs, which is the rate-determining step. mdpi.com | 60 - 85 kJ/mol mdpi.comsemanticscholar.org |
| Eley-Rideal (ER) | One reactant adsorbs on the surface and reacts with the other reactant from the bulk phase. semanticscholar.org | Variable, depends on the specific reactants. |
Note: The values presented are typical for esterification of secondary alcohols and serve as a reference for the expected kinetic behavior of this compound.
Rearrangement Reactions and Their Driving Forces
The chemical behavior of this compound, a chiral tertiary allylic alcohol, is significantly influenced by its susceptibility to various rearrangement reactions. These transformations are primarily driven by the formation of more stable intermediates, such as stabilized carbocations or thermodynamically favored carbonyl compounds. The mechanistic pathways of these rearrangements can be broadly categorized into those involving carbocation intermediates, often under acidic conditions, and pericyclic reactions, which proceed through cyclic transition states.
Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Departure of the water molecule generates a tertiary allylic carbocation. This intermediate is stabilized by both hyperconjugation and resonance, with the positive charge delocalized between the tertiary carbon (C3) and the terminal carbon (C1) of the original double bond. The formation of this relatively stable carbocation is a key driving force for subsequent rearrangements.
One of the principal rearrangement pathways for tertiary alcohols and their corresponding carbocations is the Wagner-Meerwein rearrangement. wikipedia.orgjk-sci.commychemblog.comchemistnotes.comscribd.com This class of reaction involves the 1,2-migration of a hydrogen, alkyl, or aryl group to an adjacent carbocation center, leading to the formation of a more stable carbocation. In the case of the carbocation derived from this compound, a 1,2-hydride shift or a 1,2-alkyl (methyl or ethyl) shift could potentially occur, leading to different rearranged products upon nucleophilic attack or elimination. The stereochemistry of the migrating group is retained during this process. jk-sci.com
Another significant class of rearrangements applicable to allylic systems is sigmatropic rearrangements. These are concerted pericyclic reactions that involve the migration of a σ-bond across a π-system. nih.gov For allylic alcohols, wikipedia.orgnih.gov-sigmatropic rearrangements, such as the Meisenheimer rearrangement, have been utilized in stereospecific syntheses. nih.govnih.govnih.gov These reactions proceed through a cyclic transition state and are known for their high degree of stereocontrol, often transferring the chirality of the starting material to the product. The driving force for these reactions is the formation of a thermodynamically more stable product.
The specific conditions of the reaction, including temperature, solvent, and the nature of the catalyst, can significantly influence which rearrangement pathway is favored. For instance, thermal conditions might favor concerted sigmatropic rearrangements, while acidic conditions would promote pathways involving carbocation intermediates.
While specific experimental data on the rearrangement of this compound is not extensively documented in publicly available literature, the principles governing the rearrangement of structurally similar tertiary allylic alcohols provide a strong basis for predicting its behavior. The primary driving forces remain the stabilization of reactive intermediates and the formation of more stable final products.
| Rearrangement Type | Key Intermediate/Transition State | Primary Driving Force | Potential Products from this compound |
| Wagner-Meerwein | Tertiary Allylic Carbocation | Formation of a more stable carbocation | Isomeric alkenes, rearranged alcohols |
| wikipedia.orgnih.gov-Sigmatropic | Cyclic Transition State | Formation of a thermodynamically more stable product | Rearranged chiral alcohols or other functional groups |
| Acid-Catalyzed Dehydration | Tertiary Allylic Carbocation | Formation of a conjugated system (alkene) | Dienes and other unsaturated hydrocarbons |
Stereoselective Chemical Transformations of 3s 2 Methyl 1 Penten 3 Ol
Diastereoselective Epoxidation of Chiral Allylic Alcohols
The epoxidation of the double bond in (3S)-2-Methyl-1-penten-3-ol can lead to the formation of two diastereomeric epoxides: (2S,3S)-2,3-epoxy-2-methyl-1-pentanol and (2R,3S)-2,3-epoxy-2-methyl-1-pentanol. The stereochemical outcome of this reaction is highly dependent on the catalytic system employed and the directing effect of the allylic hydroxyl group.
Several catalytic systems are known to effect the diastereoselective epoxidation of chiral allylic alcohols. The most prominent among these are titanium and vanadium-based catalysts.
Titanium-Catalyzed Epoxidation (Sharpless Epoxidation): The Sharpless asymmetric epoxidation, which utilizes a catalyst formed from titanium tetraisopropoxide and a chiral diethyl tartrate (DET), is a cornerstone of stereoselective synthesis. researchgate.net While typically used for the asymmetric epoxidation of prochiral allylic alcohols, it can also be employed for the kinetic resolution of racemic secondary allylic alcohols. researchgate.net In the case of an already chiral substrate like this compound, the choice of the chiral tartrate ligand can either enhance or oppose the inherent diastereoselectivity of the substrate, a phenomenon known as matched and mismatched pairing.
Vanadium-Catalyzed Epoxidation: Vanadium complexes, such as vanadyl acetylacetonate (B107027) [VO(acac)₂], in combination with an oxidant like tert-butyl hydroperoxide (t-BuOOH), are also highly effective for the directed epoxidation of allylic alcohols. The hydroxyl group of the substrate coordinates to the vanadium center, directing the delivery of the oxygen atom to the same face of the double bond. This typically results in high syn-diastereoselectivity relative to the hydroxyl group.
Peroxy Acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) can also be used for the epoxidation of allylic alcohols. The stereoselectivity is often governed by hydrogen bonding between the peroxy acid and the allylic hydroxyl group, which directs the epoxidation to the syn face.
The regioselectivity of the epoxidation of this compound is not a factor as there is only one double bond. However, the diastereoselectivity is of paramount importance. The stereochemical outcome is dictated by the minimization of allylic strain in the transition state. For chiral allylic alcohols, two main models of allylic strain, A(1,2) and A(1,3) strain, are considered.
In the context of a closely related compound, (Z)-3-methyl-3-penten-2-ol, studies have shown that the diastereoselectivity of epoxidation is highly dependent on the reagent used. These findings provide a strong basis for predicting the behavior of this compound.
| Catalyst/Reagent | Oxidant | Diastereomeric Ratio (syn:anti) | Predicted Major Diastereomer for this compound |
| VO(acac)₂ | t-BuOOH | High (e.g., >95:5) | (2S,3S)-2,3-epoxy-2-methyl-1-pentanol |
| m-CPBA | - | Moderate to High | (2S,3S)-2,3-epoxy-2-methyl-1-pentanol |
| Ti(OiPr)₄ / L-(+)-DET | t-BuOOH | Matched Pair | High selectivity for one diastereomer |
| Ti(OiPr)₄ / D-(-)-DET | t-BuOOH | Mismatched Pair | Lower selectivity or preference for the other diastereomer |
Note: The data in the table is illustrative and based on the expected reactivity of chiral allylic alcohols and data from analogous compounds. Specific experimental data for this compound may vary.
The syn-directing effect of the hydroxyl group in vanadium-catalyzed and peroxy acid-mediated epoxidations leads to the formation of the epoxide on the same face as the hydroxyl group. In the case of this compound, this would predominantly yield the (2S,3S) diastereomer.
Asymmetric Hydrogenation and Reduction Studies
The reduction of the double bond in this compound can also be performed stereoselectively, leading to the formation of chiral saturated alcohols. The stereochemical outcome is dependent on the catalyst and the hydrogenation method employed.
The asymmetric hydrogenation of alkenes is a well-established field, with numerous chiral catalysts, typically based on rhodium, ruthenium, and iridium, having been developed. For chiral allylic alcohols, the hydroxyl group can act as a directing group, coordinating to the metal center and influencing the facial selectivity of hydrogen delivery.
Commonly used catalyst precursors include complexes with chiral phosphine (B1218219) ligands such as BINAP, DuPhos, and Josiphos. The choice of ligand is critical for achieving high diastereo- and enantioselectivity.
The mechanism of catalytic hydrogenation generally involves the coordination of the alkene to the metal center, followed by the stepwise transfer of two hydrogen atoms. In the case of a chiral substrate like this compound, the substrate will preferentially adopt a conformation that minimizes steric interactions with the chiral ligands on the catalyst. This preferred coordination geometry dictates which face of the double bond is exposed to hydrogen transfer, thereby controlling the stereochemistry of the newly formed stereocenter at C2.
While extensive research exists on the asymmetric hydrogenation of various classes of alkenes, specific studies on this compound are not widely reported in the literature. However, based on the principles of directed hydrogenation, it is anticipated that catalysts capable of coordinating to the allylic hydroxyl group would afford high diastereoselectivity.
| Catalyst System | Expected Major Product Stereochemistry |
| Rh(I) with Chiral Phosphine Ligands | Dependent on ligand chirality |
| Ru(II) with Chiral Phosphine Ligands | Dependent on ligand chirality |
| Directed Hydrogenation (e.g., with Crabtree's catalyst) | High diastereoselectivity based on hydroxyl direction |
Note: This table represents potential outcomes based on general principles of asymmetric hydrogenation of allylic alcohols, as specific data for this compound is limited.
Cycloaddition Reactions and Chiral Product Generation
The double bond in this compound can participate as a dienophile or a dipolarophile in cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. The existing stereocenter at C3 can exert significant facial selectivity, leading to the formation of diastereomerically enriched cyclic products.
In Diels-Alder reactions, the chiral allylic alcohol can react with a diene to form a six-membered ring. The approach of the diene is influenced by the steric and electronic properties of the substituents around the double bond and the chiral center. Lewis acid catalysis can enhance both the rate and the diastereoselectivity of these reactions by coordinating to the hydroxyl group and locking the conformation of the dienophile.
In 1,3-dipolar cycloadditions, this compound can react with 1,3-dipoles such as nitrile oxides or azomethine ylides to form five-membered heterocyclic rings. The stereochemical outcome is again influenced by the facial bias imposed by the chiral center.
Detailed studies on the cycloaddition reactions of this compound are not extensively documented. However, the principles of asymmetric cycloadditions involving chiral alkenes suggest that this substrate would be a useful building block for the stereoselective synthesis of cyclic compounds. The diastereoselectivity would be dictated by the minimization of steric hindrance in the transition state, favoring the approach of the diene or dipole from the less hindered face of the double bond.
No Direct Chiral Pool Synthesis Applications Found for this compound
Despite a comprehensive search of scientific literature, no specific examples of this compound being utilized as a chiral starting material in chiral pool synthesis have been identified. The existing research does not provide documented instances of this compound being employed for the stereoselective synthesis of other molecules while retaining its inherent chirality.
Chiral pool synthesis is a strategic approach in organic chemistry that utilizes readily available, enantiomerically pure natural products as starting materials for the synthesis of complex chiral molecules. This methodology is advantageous as it circumvents the need for developing de novo asymmetric syntheses, often leading to more efficient and economical synthetic routes. Common starting materials in the chiral pool include amino acids, sugars, terpenes, and hydroxy acids.
While this compound possesses a defined stereocenter and functional groups that could theoretically allow for its use as a chiral building block, a thorough review of chemical databases and scholarly articles did not yield any published research detailing its application in this context. Stereoselective transformations involving this specific tertiary allylic alcohol, where its chiral integrity is transferred to a new molecular scaffold, are not described in the accessible scientific literature.
Therefore, it is not possible to provide an article with detailed research findings and data tables on the chiral pool synthesis applications of this compound as requested, due to the apparent absence of such applications in the current body of scientific knowledge.
Catalytic Applications in 3s 2 Methyl 1 Penten 3 Ol Chemistry
Transition Metal Catalysis for Functional Group Transformations
Transition metal catalysis offers a powerful toolkit for selectively modifying the functional groups of (3S)-2-Methyl-1-penten-3-ol. Catalytic systems based on palladium, rhodium, ruthenium, and iridium enable a range of transformations, from carbon-carbon bond formation to stereoselective hydrogenation.
Palladium catalysis is a cornerstone of modern organic synthesis, particularly for the formation of carbon-carbon bonds. In the context of allylic alcohols like this compound, palladium catalysts facilitate cross-coupling reactions where the hydroxyl group can be used directly as a leaving group. This approach is highly atom-economical as it avoids the need to pre-functionalize the alcohol into a halide or another derivative. rsc.org
The direct cross-coupling of allylic alcohols with organoboron reagents, such as aryl- and alkenylboronic acids, is a notable application. rsc.org A triphenylphosphine-ligated palladium(0) catalyst has been shown to be effective for this transformation, often requiring low catalyst loading. rsc.org The reaction mechanism is thought to involve the activation of the C-O bond, facilitated by the Lewis acidity of the organoboron reagent, leading to the formation of a π-allylpalladium intermediate. Subsequent transmetalation and reductive elimination yield the final cross-coupled product. This methodology allows for the direct connection of the allylic fragment to various organic moieties, significantly expanding the synthetic utility of the parent alcohol.
Recent advancements have also explored the palladium-catalyzed coupling of allylic alcohols with α-bromocarbonyl compounds to generate acyclic aryl-substituted dicarbonyl compounds. nih.gov This reaction proceeds through a tandem process involving olefin insertion and a 1,2-aryl migration, demonstrating the versatility of palladium catalysis in orchestrating complex transformations starting from simple allylic alcohols. nih.gov
| Catalyst System | Coupling Partner | Product Type | Key Features |
| Pd(0) / PPh₃ | Aryl/Alkenylboronic Acids | Arylated/Alkenylated Alkenes | Atom-economical, direct use of -OH group, low catalyst loading. rsc.org |
| Pd(II) / Ag(I) Salt | α-Bromocarbonyls | Aryl 1,5-Dicarbonyls | Tandem olefin insertion/1,2-aryl migration, potential for stereocontrol. nih.gov |
While this compound is an existing chiral molecule, rhodium-catalyzed desymmetrization is a powerful strategy for synthesizing such chiral allylic alcohols from prochiral precursors. This approach involves the selective reaction of one of two equivalent functional groups in a symmetric molecule. For instance, the desymmetrization of C2-symmetric diols like hexa-1,5-diene-3,4-diol can be achieved through a sequence of selective monoprotection followed by a rhodium-catalyzed enantioconservative allylic substitution. acs.org
Furthermore, rhodium(III) catalysis has been successfully employed in the asymmetric allylic cyclization of allenes tethered to cyclohexadienones, demonstrating broad functional group tolerance. rsc.org Rhodium catalysts are also known to facilitate the stereoselective reaction of allenes with organoboronic reagents to produce branched 1,3-dienes. The proposed mechanism involves the carbometalation of the allene (B1206475) to generate a stereodefined η³-allylic rhodium intermediate, which then undergoes β-hydride elimination. nih.gov These methods highlight the potential of rhodium catalysis to construct chiral centers with high fidelity, offering pathways to synthesize complex chiral molecules related to this compound.
The hydrogenation of the carbon-carbon double bond in allylic alcohols is a fundamental transformation that can be achieved with high levels of stereocontrol using ruthenium and iridium catalysts. These metals are particularly effective in asymmetric hydrogenation, allowing for the creation of new stereogenic centers with high enantioselectivity and diastereoselectivity.
Iridium Catalysis: Iridium complexes featuring N,P-ligands are highly efficient for the asymmetric hydrogenation of allylic alcohols. researchgate.net These reactions can proceed via dynamic kinetic resolution (DKR), where a racemic starting material is converted into a single enantiomer of the product in high yield and stereopurity. researchgate.net The mechanism is believed to involve racemization of the starting alcohol through cleavage and reformation of the carbon-oxygen bond, coupled with a highly stereoselective hydrogenation step. researchgate.net This methodology has been applied to a broad range of allylic alcohols, producing chiral alcohols with two stereogenic centers with excellent selectivities (up to 99% ee and 95:5 dr). researchgate.net Iridium catalysts have also been developed for the kinetic resolution of racemic trisubstituted secondary and tertiary allylic alcohols, achieving high selectivity factors (s up to 211). rsc.org
Ruthenium Catalysis: Ruthenium catalysts are widely used in transfer hydrogenation reactions, where an alcohol like isopropanol (B130326) or formic acid serves as the hydrogen source. These reactions can be used for the reductive C-C coupling of π-unsaturated compounds with aldehydes or alcohols. nih.govresearchgate.net In this process, a primary alcohol can be dehydrogenated in situ to an aldehyde, which then couples with an unsaturated partner like a diene. The initially formed homoallylic alcohol can sometimes be further oxidized to a β,γ-unsaturated ketone under the reaction conditions. acs.orgnih.gov This "borrowing hydrogen" or "hydrogen auto-transfer" methodology, catalyzed by ruthenium complexes, enables the formation of C-C bonds directly from alcohols, avoiding the need for stoichiometric organometallic reagents. rsc.org
| Catalyst | Reaction Type | Substrate Class | Key Outcome |
| Ir-N,P Complex | Asymmetric Hydrogenation | Racemic Allylic Alcohols | Dynamic Kinetic Resolution, high ee and dr. researchgate.net |
| Ir-N,P Complex | Asymmetric Hydrogenation | Trisubstituted Allylic Alcohols | Kinetic Resolution, high selectivity factor. rsc.org |
| Ru-Complex | Transfer Hydrogenation | Alcohols and Dienes | C-C coupling to form higher alcohols or ketones. nih.govnih.gov |
Organocatalysis in Stereoselective Conversions
Organocatalysis provides a metal-free alternative for conducting stereoselective transformations on allylic alcohols. Chiral small organic molecules, such as phosphoric acids and amines, can catalyze reactions with high enantioselectivity.
A significant application in this area is the organocatalytic asymmetric allylic alkylation of allylic alcohols with 1,3-dicarbonyl compounds. semanticscholar.org This reaction allows for the direct formation of a C-C bond at the allylic position, creating a new chiral center. The development of a one-pot, enantioselective organocatalytic sequence involving enone epoxidation followed by a Wharton-type reaction provides access to chiral allylic alcohols from simple starting materials without the use of metals. pnas.org These methods are valuable for synthesizing sterically congested tertiary allylic alcohols, which can be challenging to obtain through other routes. pnas.orgresearchgate.net The use of organocatalysts avoids the potential for metal contamination in the final products and often utilizes milder reaction conditions.
Biocatalysis and Enzymatic Transformations
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations with high specificity and selectivity, often under mild, environmentally benign conditions. For chiral molecules like this compound, enzymatic processes can be employed for selective modifications.
Enzymes such as lipases are widely used for the kinetic resolution of racemic alcohols through stereoselective acylation or hydrolysis. mdpi.com While this compound is already enantiopure, related enzymatic transformations can be applied for functional group interconversions. For instance, squalene-hopene cyclases (SHCs) can catalyze the addition of alcohols to terpenes. nih.gov Variants of these enzymes have been shown to facilitate the formation of non-natural ether-linked terpenoids when small-chain alcohols are used as nucleophiles, opening avenues for creating novel derivatives. nih.gov The biotransformation of various monoterpene alcohols is an active area of research, with enzymes like dehydrogenases playing a key role in modifying these structures. nih.gov
The biodegradation of small terpene-like molecules such as this compound is an important process in the environment. Microorganisms utilize specific enzymatic pathways to break down these compounds, often using them as carbon sources.
The initial step in the microbial degradation of terpene alcohols frequently involves the oxidation of the primary or secondary alcohol group to the corresponding aldehyde or ketone, a reaction often catalyzed by alcohol dehydrogenases. mdpi.comdtic.mil For tertiary alcohols, degradation can be initiated by other enzymatic functions. For example, the bacterial degradation of tert-amyl alcohol is initiated by a desaturase enzyme. thegoodscentscompany.com Following initial oxidation or modification, the carbon skeleton is further broken down through various metabolic pathways. The study of these degradation pathways is crucial for understanding the environmental fate of such compounds and for developing bioremediation strategies.
Advanced Applications of 3s 2 Methyl 1 Penten 3 Ol in Organic Synthesis
Chiral Building Block in Natural Product Synthesis
The use of naturally abundant, enantiomerically pure compounds, often referred to as the "chiral pool," is a cornerstone of natural product synthesis. nih.gov Chiral allylic alcohols, such as (3S)-2-Methyl-1-penten-3-ol, are particularly useful synthons within this pool. researchgate.netnih.gov They provide a pre-existing stereocenter from which chemists can build additional complexity, significantly simplifying the synthetic route to a target molecule and avoiding the need for late-stage chiral separations or complex asymmetric reactions. This approach is influential in modern synthetic chemistry for creating complex natural products. acs.org
While not terpenes, a prominent example of this compound's application is in the total synthesis of complex pumiliotoxin alkaloids, a class of bioactive natural products found in the skin of dendrobatid frogs. Research by Overman and Rabinowitz demonstrated a concise and highly stereocontrolled total synthesis of (+)-15(S)-pumiliotoxin A and (+)-allopumiliotoxin 323B'. researchgate.net In these syntheses, (S)-2-methyl-1-penten-3-ol was the precursor for key alkyne fragments that were crucial for constructing the core structure of the alkaloids. researchgate.net
The synthesis of pumiliotoxin-class alkaloids highlights the role of this compound in providing stereodefined fragments for larger bioactive molecules. The chiral center in the starting alcohol is preserved throughout the synthetic sequence, ultimately dictating the absolute stereochemistry of the final natural product. The key strategic step in these syntheses involved an iodide-promoted iminium ion-alkyne cyclization, where the alkyne fragment derived from (S)-2-methyl-1-penten-3-ol was used to form the piperidine (B6355638) ring and establish the characteristic (Z)-alkylidene side chain of the pumiliotoxins. researchgate.net This demonstrates how a relatively simple chiral molecule can be elaborated into a complex, multi-functionalized fragment that is essential for both the structure and biological function of the target molecule.
| Target Bioactive Molecule | Starting Material | Overall Yield from this compound | Total Steps from this compound | Reference |
| (+)-15(S)-Pumiliotoxin A | (S)-2-Methyl-1-penten-3-ol | 12% | 13 | researchgate.net |
| (+)-Allopumiliotoxin 323B' | (S)-2-Methyl-1-penten-3-ol | 6% | 13 | researchgate.net |
Synthesis of Enantiopure Pharmaceutical Intermediates
The production of enantiopure drugs, which are pharmaceuticals available in a single, specific enantiomeric form, is of paramount importance in the pharmaceutical industry. wikipedia.org This is because different enantiomers of a chiral drug can have vastly different biological activities; one may be therapeutic while the other could be inactive or even harmful. wikipedia.orgelectrosynthesis.com Consequently, chiral building blocks are indispensable for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). nbinno.com Chiral alcohols and their derivatives are a key class of intermediates used in the development of these drugs. nih.gov
While the principle of using chiral synthons like this compound is well-established in pharmaceutical synthesis, specific, documented examples of its use as a direct precursor for commercial pharmaceutical intermediates are not prominent in the surveyed scientific literature. The compound's structural motifs are relevant, but its direct application in scaled-up pharmaceutical manufacturing processes has not been widely reported.
Materials Science: Precursors for Advanced Polymer Architectures
In materials science, the synthesis of chiral polymers has garnered significant attention due to their unique chiroptical properties and potential applications in areas like chiral separation and asymmetric catalysis. rsc.org The structure and properties of a polymer are dictated by the monomer units from which it is built. Using chiral monomers can impart chirality to the entire polymer chain, potentially leading to the formation of stable helical conformations and other advanced polymer architectures. cmu.eduadvancedsciencenews.com
There is an evolutionary advantage for nature to use chiral monomers to construct self-replicating polymers like DNA, as it ensures a specific bonding orientation. nih.gov However, despite the theoretical potential for chiral allylic alcohols like this compound to serve as chiral monomers or precursors for such monomers, its application in this area is not documented in the available literature. The research focus in chiral polymers has often been on other classes of monomers or on methods to induce chirality from achiral monomers. rsc.org
Atmospheric Chemistry and Environmental Degradation of Alkenols
Gas-Phase Reactions with Atmospheric Oxidants
Once released into the troposphere, (3S)-2-Methyl-1-penten-3-ol is primarily removed through gas-phase reactions with atmospheric oxidants. The dominant oxidants are the hydroxyl radical (OH), which is most prevalent during the daytime, and ozone (O₃), which is present throughout the day and night. The presence of a carbon-carbon double bond and a hydroxyl functional group makes the molecule susceptible to rapid oxidation.
The reaction with the hydroxyl (OH) radical is a major atmospheric loss process for unsaturated alcohols. This reaction typically proceeds via the electrophilic addition of the OH radical to the carbon-carbon double bond, which is the dominant pathway at ambient temperatures, or via hydrogen abstraction from the C-H or O-H bonds.
While direct experimental kinetic data for the reaction of OH radicals with 2-Methyl-1-penten-3-ol were not found in the surveyed literature, the rate constant can be estimated based on data from structurally similar compounds. The reactivity is largely determined by the substitution pattern of the double bond and the presence of the hydroxyl group. For comparison, rate coefficients for several related unsaturated alcohols have been determined experimentally. These values suggest that 2-Methyl-1-penten-3-ol likely has a high reactivity towards OH radicals. For instance, the rate constant for 3-penten-2-one, a C6 unsaturated ketone, is (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. copernicus.orgcopernicus.org A theoretical study of 3-methyl-3-penten-2-one calculated a similar rate coefficient of 6.01 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. bohrium.com Studies on C5 methyl-butenols also show high reactivity, with 2-methyl-3-buten-2-ol, a tertiary alkenol with a similar substitution pattern at the double bond, having a rate constant of (6.32 ± 0.49) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹. nih.gov
Based on these analogues, the OH-initiated reaction is expected to be a very efficient removal pathway for 2-Methyl-1-penten-3-ol in the atmosphere.
| Compound | OH Reaction Rate Constant (kOH) (cm³ molecule⁻¹ s⁻¹) at ~298 K | Reference |
|---|---|---|
| 2-Methyl-3-buten-2-ol | (6.32 ± 0.49) × 10⁻¹¹ | nih.gov |
| 3-Methyl-3-buten-1-ol | (10.04 ± 0.78) × 10⁻¹¹ | nih.gov |
| 3-Methyl-2-buten-1-ol | (14.55 ± 0.93) × 10⁻¹¹ | nih.gov |
| 3-Penten-2-one | (6.2 ± 1.0) × 10⁻¹¹ | copernicus.org |
| 3-Methyl-3-penten-2-one (Theoretical) | 6.01 × 10⁻¹¹ | bohrium.com |
The reaction with ozone (O₃) represents another significant atmospheric sink for alkenols. The ozonolysis of an alkene proceeds through a 1,3-dipolar cycloaddition of ozone to the C=C double bond, forming an unstable primary ozonide. This intermediate rapidly decomposes into a carbonyl compound and a carbonyl oxide, known as a Criegee intermediate. The Criegee intermediate is highly reactive and can be collisionally stabilized or decompose, influencing the formation of other secondary pollutants like OH radicals.
| Compound | Ozone Reaction Rate Constant (kO₃) (cm³ molecule⁻¹ s⁻¹) at ~298 K | Reference |
|---|---|---|
| 2-Methyl-1-pentene | (1.26 ± 0.13) × 10⁻¹⁷ | nih.gov |
| 2-Methyl-3-buten-2-ol | (9.55 ± 1.04) × 10⁻¹⁸ | nih.govacs.org |
| 3-Methyl-3-buten-1-ol | (7.29 ± 0.46) × 10⁻¹⁸ | nih.gov |
| 2-Methyl-2-pentenal | (1.58 ± 0.20) × 10⁻¹⁸ | acs.org |
Formation of Secondary Atmospheric Pollutants
The atmospheric oxidation of this compound leads to the formation of a variety of secondary pollutants. These products can significantly affect air quality by contributing to the formation of photochemical smog and particulate matter.
The cleavage of the carbon-carbon double bond during ozonolysis is a direct source of smaller, oxygenated volatile organic compounds, primarily aldehydes and ketones. In the case of 2-Methyl-1-penten-3-ol (CH₂=C(CH₃)CH(OH)CH₂CH₃), the reaction with ozone is expected to break the C1=C2 bond, yielding two primary carbonyl products:
Formaldehyde (HCHO) from the terminal =CH₂ group.
3-Hydroxy-3-methyl-2-pentanone from the rest of the molecule.
Similarly, oxidation by OH radicals can lead to the formation of a complex mixture of carbonyls through various reaction pathways. Studies of analogous compounds confirm the production of such species. For example, the ozonolysis of 2-methyl-2-pentenal produces methylglyoxal and propanal, while the OH-initiated oxidation of 3-penten-2-one yields acetaldehyde and methyl glyoxal. copernicus.orgacs.org
| Precursor Compound | Oxidant | Major Carbonyl/Aldehyde Products | Reference |
|---|---|---|---|
| This compound | O₃ | Formaldehyde, 3-Hydroxy-3-methyl-2-pentanone (Predicted) | - |
| 2-Methyl-2-pentenal | O₃ | Methylglyoxal, Propanal | acs.org |
| 3-Penten-2-one | OH | Acetaldehyde, Methylglyoxal | copernicus.orgcopernicus.org |
Secondary Organic Aerosols (SOA) are fine particulate matter formed in the atmosphere through the oxidation of VOCs. nih.gov The oxidation products of this compound, such as the predicted 3-hydroxy-3-methyl-2-pentanone, can contribute to SOA formation. These first-generation products, if they have sufficiently low vapor pressure, can partition from the gas phase to the particle phase. nih.gov
Environmental Fate and Degradation Mechanisms
The environmental fate of this compound is primarily dictated by its rapid removal from the atmosphere through chemical reactions. The principal degradation mechanisms are gas-phase oxidation initiated by OH radicals and, to a lesser extent, ozone.
The atmospheric lifetime (τ) of a compound can be estimated based on its reaction rate constant (k) and the average concentration of the oxidant ([X]).
Lifetime with respect to OH (τ_OH): Using an estimated rate constant of ~6.3 × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ (based on 2-methyl-3-buten-2-ol) and a typical global average 24-hour OH concentration of 2 × 10⁶ molecules cm⁻³, the atmospheric lifetime of 2-Methyl-1-penten-3-ol is calculated to be approximately 2.2 hours. This indicates a very rapid removal during daylight hours.
Lifetime with respect to O₃ (τ_O₃): Using an estimated rate constant of ~1.1 × 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ (an average of analogues) and a typical O₃ concentration of 7 × 10¹¹ molecules cm⁻³, the lifetime is approximately 36 hours.
These calculations confirm that the dominant atmospheric sink is the reaction with OH radicals. The short atmospheric lifetime implies that this compound will be removed close to its emission sources, influencing local and regional air quality. Products of its degradation, being more oxidized and water-soluble, can be removed from the atmosphere via wet or dry deposition. While atmospheric oxidation is the primary fate, biodegradation by microorganisms is a likely removal mechanism should the compound partition to soil or aquatic environments. researchgate.net
Photochemical Oxidation Processes
The degradation of this compound in the troposphere is primarily driven by photochemical oxidation processes. The presence of both a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) makes it reactive towards the main daytime and nighttime oxidants: the hydroxyl radical (OH), ozone (O₃), and the nitrate radical (NO₃).
Reaction with Hydroxyl Radicals (OH)
While direct kinetic data for this compound is not available in the reviewed literature, the reactivity of similar C5 and C6 unsaturated alcohols provides insight into its expected reaction rate. For instance, studies on various hexenols and other unsaturated alcohols show that the rate coefficients for their reaction with OH radicals are typically in the range of (3-10) x 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ acs.org. The rate coefficient for the structurally related compound, 3-penten-2-one, with OH radicals has been determined to be (6.2 ± 1.0) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ copernicus.orgcopernicus.org.
Reaction with Ozone (O₃)
Ozonolysis is another important degradation pathway for alkenols. This reaction involves the electrophilic addition of ozone across the C=C double bond, forming an unstable primary ozonide researchgate.net. This intermediate quickly decomposes into a carbonyl compound and a Criegee intermediate. These products can undergo further reactions, influencing the formation of atmospheric oxidants and aerosols. The rate of ozonolysis is highly dependent on the structure of the alkene, particularly the degree of substitution around the double bond.
Experimental data for the ozonolysis of various C5 unsaturated alcohols show a wide range of reactivity. For example, the rate coefficient for the reaction of 1-penten-3-ol with ozone is (1.64 ± 0.15) x 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, while the more substituted 3-methyl-2-buten-1-ol reacts much faster, with a rate coefficient of (311 ± 20) x 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ researchgate.netresearchgate.net. Given the terminal double bond in 2-Methyl-1-penten-3-ol, its reactivity is expected to be comparable to other terminal alkenols.
Reaction with Nitrate Radicals (NO₃)
During the nighttime, the nitrate radical can be a significant oxidant for unsaturated VOCs. Similar to the OH radical, the NO₃ radical primarily reacts by adding to the C=C double bond, forming a nitrooxy-alkyl radical. This radical then reacts with O₂ to form a nitrooxy-peroxy radical, which can lead to the formation of organic nitrates. These reactions represent an important interaction between anthropogenic emissions of nitrogen oxides and biogenic VOCs. The reaction rates are generally fast for alkenes nih.gov.
The table below summarizes experimentally determined reaction rate coefficients for compounds structurally similar to this compound.
Reaction Rate Coefficients of Structurally Similar Alkenols with Atmospheric Oxidants at ~298 K
| Compound | Oxidant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|---|
| 1-Penten-3-ol | OH | (6.7 ± 0.9) x 10⁻¹¹ | acs.org |
| (Z)-2-Penten-1-ol | OH | (10.6 ± 1.5) x 10⁻¹¹ | acs.org |
| 3-Penten-2-one | OH | (6.2 ± 1.0) × 10⁻¹¹ | copernicus.orgcopernicus.org |
| 1-Penten-3-ol | O₃ | (1.64 ± 0.15) x 10⁻¹⁷ | researchgate.net |
| (Z)-2-Penten-1-ol | O₃ | (11.5 ± 0.66) x 10⁻¹⁷ | researchgate.net |
| 2-Methyl-3-buten-2-ol | O₃ | (9.55 ± 1.04) x 10⁻¹⁸ | researchgate.netnih.gov |
| Cyclohexanecarbaldehyde | NO₃ | (3.19 ± 0.12) x 10⁻¹⁴ | nih.gov |
Theoretical Modeling of Atmospheric Lifetimes
The lifetime with respect to a specific oxidant [X] is calculated as: τₓ = 1 / (kₓ * [X])
where kₓ is the rate coefficient for the reaction with oxidant X, and [X] is the average atmospheric concentration of that oxidant.
Theoretical chemistry, particularly quantum chemical calculations and kinetic modeling, plays a vital role in understanding reaction mechanisms and predicting rate constants where experimental data is lacking acs.orgmdpi.com. For a molecule like this compound, computational methods can be used to:
Determine the most stable conformation of the molecule.
Model the reaction pathways for oxidation by OH, O₃, and NO₃.
Calculate the energy barriers for these reactions to predict rate coefficients.
Identify the primary degradation products and their branching ratios acs.org.
For example, studies on the simplest enol, vinyl alcohol, have used quantum chemical calculations to determine a lifetime of around 4 hours with respect to OH radicals acs.org. Such models have shown that OH addition to the π-system is the dominant initial step, leading to fragmentation and the formation of smaller oxygenated products acs.org.
Using the rate coefficients of analogous compounds and typical global average oxidant concentrations, the atmospheric lifetime of this compound can be estimated.
Typical average tropospheric oxidant concentrations:
OH: 1 x 10⁶ molecules cm⁻³ (24-hour average)
O₃: 7 x 10¹¹ molecules cm⁻³
NO₃: 5 x 10⁸ molecules cm⁻³ (12-hour nighttime average)
The table below presents the estimated atmospheric lifetimes for representative alkenols based on their reactivity with these oxidants.
Estimated Atmospheric Lifetimes of Structurally Similar Alkenols
| Compound | Lifetime vs. OH | Lifetime vs. O₃ | Lifetime vs. NO₃ | Overall Estimated Lifetime |
|---|---|---|---|---|
| 1-Penten-3-ol | ~4.1 hours | ~23 days | - | ~4 hours |
| (Z)-2-Penten-1-ol | ~2.6 hours | ~3.3 days | - | ~2.5 hours |
| 2-Methyl-3-buten-2-ol | - | ~4.1 days | - | - |
Based on these data, the atmospheric lifetime of this compound is expected to be short, on the order of a few hours. This rapid degradation indicates that it will be removed from the atmosphere close to its emission sources and can contribute to local and regional air quality issues, such as the formation of ground-level ozone and secondary organic aerosols.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical methods are employed to model the fundamental characteristics of (3S)-2-Methyl-1-penten-3-ol, such as its three-dimensional structure and conformational preferences, which are crucial for understanding its physical properties and chemical reactivity. These calculations solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's reactivity; a smaller gap generally indicates higher reactivity. For an unsaturated alcohol like this compound, the HOMO is typically associated with the π-electrons of the carbon-carbon double bond or the lone pair electrons on the oxygen atom, making these sites susceptible to electrophilic attack. The LUMO is often localized on the antibonding orbitals, indicating sites for potential nucleophilic attack.
These calculations also yield maps of electrostatic potential, which visualize the electron density distribution and highlight electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule. This information is invaluable for predicting how the molecule will interact with other reagents. mdpi.com
Density Functional Theory (DFT) Studies of Reaction Mechanisms
Density Functional Theory (DFT) is a widely used computational method for investigating the mechanisms of chemical reactions involving organic molecules. mdpi.com DFT is favored for its balance of computational cost and accuracy, making it suitable for studying complex reaction pathways. For this compound, DFT can be applied to explore various transformations, such as oxidation, hydrogenation, or cycloaddition reactions.
A DFT study of a reaction mechanism involves mapping the potential energy surface (PES), which represents the energy of the system as a function of the geometric coordinates of the atoms. researchgate.net By identifying the lowest energy path along the PES, chemists can elucidate the step-by-step process of the reaction, identifying reactants, products, intermediates, and transition states. researchgate.netresearchgate.net For instance, DFT has been successfully used to study the diastereoselective epoxidation of other chiral allylic alcohols, a reaction type highly relevant to this compound. thegoodscentscompany.com
A critical aspect of studying reaction mechanisms is the identification and characterization of transition states—the highest energy points along a reaction coordinate. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. researchgate.net A lower energy barrier corresponds to a faster reaction rate.
DFT calculations are used to locate the precise geometry of the transition state and compute its energy. researchgate.net This process, known as transition state optimization, is fundamental to understanding the kinetics of a reaction. For example, in the hydrogenation of the double bond in this compound, DFT could be used to calculate the energy barriers for hydrogen addition from different faces of the molecule, providing insight into the reaction's feasibility and potential stereochemical outcomes.
Table 1: Illustrative Energy Profile Data from a Hypothetical DFT Calculation
This table shows representative data that could be generated from a DFT study on a reaction involving an alkenol.
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials at their optimized geometry. |
| Transition State 1 | +25.4 | The energy barrier for the first step of the reaction. |
| Intermediate | -5.2 | A stable species formed after the first step. |
| Transition State 2 | +15.8 | The energy barrier for the second step, relative to the intermediate. |
| Products | -20.1 | Final products at their optimized geometry. |
Many reactions involving this compound can potentially yield multiple products, leading to questions of regioselectivity (which constitutional isomer is formed) and stereoselectivity (which stereoisomer is formed). DFT calculations are a powerful tool for predicting these outcomes. mdpi.comthegoodscentscompany.com
By calculating the energy barriers for all possible reaction pathways leading to different isomers, the kinetically favored product can be identified as the one formed via the lowest energy transition state. For example, in an electrophilic addition to the double bond, DFT can determine whether the electrophile adds to carbon-1 or carbon-2 by comparing the activation energies of the two corresponding pathways. Similarly, for reactions creating a new chiral center, the energy barriers leading to the R or S configuration can be calculated to predict the diastereomeric or enantiomeric excess. thegoodscentscompany.com Recent advancements also combine quantum mechanical descriptors with machine learning to enhance the prediction of regioselectivity. wur.nlrsc.org
Molecular Dynamics Simulations of Intermolecular Interactions
While quantum mechanics focuses on the electronic structure of individual molecules, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. MD simulations can model the behavior of this compound in a condensed phase, such as in a solvent or interacting with a surface or a larger biological molecule. nih.gov
These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe dynamic processes like solvation, diffusion, and conformational changes. nih.gov For this compound, an MD simulation could reveal detailed information about its hydrogen bonding network with water or alcohol solvents, which influences its solubility and bulk properties. nih.gov It could also be used to understand how the molecule orients itself at an interface or within the active site of an enzyme. nih.gov The results of these simulations provide insights into intermolecular forces, such as van der Waals interactions and electrostatic interactions, that govern the molecule's behavior in a realistic environment. nih.govnih.gov
Quantitative Structure-Activity Relationships (QSAR) for Related Alkenols
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity or a specific physicochemical property. wikipedia.orgfiveable.me A QSAR model takes the form of a mathematical equation that relates numerical descriptors of the molecule to its observed activity. wikipedia.org
For a class of compounds like alkenols, a QSAR study would involve several key steps:
Data Set Selection : A group of alkenols with known, measured activities (e.g., toxicity, receptor binding affinity, antimicrobial potency) is compiled. researchgate.netnih.gov
Descriptor Calculation : For each molecule, a set of numerical descriptors is calculated. These can include constitutional descriptors (e.g., molecular weight), topological indices (describing connectivity), and quantum chemical descriptors (e.g., HOMO/LUMO energies, dipole moment) derived from methods like DFT. nih.govresearchgate.net
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that best predicts the activity from the calculated descriptors. fiveable.me
Validation : The model's predictive power is rigorously tested to ensure it is robust and can accurately predict the activity of new, untested alkenols. wikipedia.org
QSAR studies on alcohols and phenols have successfully predicted properties like toxicity, demonstrating the utility of this approach for related unsaturated alcohols. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
